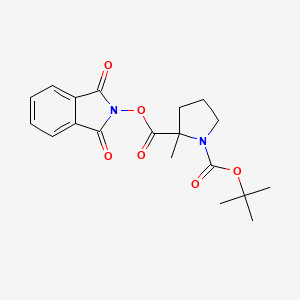![molecular formula C10H18FNO2S B6605703 3-azaspiro[5.5]undecane-3-sulfonyl fluoride CAS No. 2287272-29-9](/img/structure/B6605703.png)
3-azaspiro[5.5]undecane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azaspiro[5.5]undecane-3-sulfonyl fluoride (3-ASF) is an organofluoride compound which has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used in biochemistry and physiology research to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl fluoride group of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride and the active site of the enzyme or protein. This covalent bond is thought to inhibit the enzyme or protein, leading to the desired biochemical effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride depend on the specific enzyme or protein that is being inhibited. In the case of acetylcholinesterase, the inhibition of this enzyme leads to an increase in the levels of acetylcholine in the central nervous system, resulting in increased neurotransmission. In the case of cytochrome P450, the inhibition of this enzyme leads to decreased drug metabolism, which can result in drug toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride in lab experiments include its low cost and its ability to form a covalent bond with the active site of the enzyme or protein. The main limitation of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is that its mechanism of action is not fully understood, which can lead to unpredictable results in some cases.
Orientations Futures
The potential future directions for 3-azaspiro[5.5]undecane-3-sulfonyl fluoride research include further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications for its use in scientific research. Additionally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential therapeutic agent, as its ability to form covalent bonds with proteins suggests that it could be used to target specific proteins in the body. Finally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential drug delivery system, as its ability to form covalent bonds with proteins could be used to target drugs to specific sites in the body.
Méthodes De Synthèse
3-azaspiro[5.5]undecane-3-sulfonyl fluoride is synthesized from 3-azaspiro[5.5]undecane-3-sulfonamide, which is prepared from 3-azaspiro[5.5]undecane and chlorosulfonyl isocyanate. This is followed by the reaction of the sulfonamide with potassium fluoride and acetic anhydride to form the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
Applications De Recherche Scientifique
3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used in a number of scientific research applications, including enzyme inhibition, protein-ligand interactions, and other biochemical processes. It has been used to study the inhibition of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. It has also been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism. In addition, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used to study the binding of small molecules to proteins, such as the binding of drugs to their target proteins.
Propriétés
IUPAC Name |
3-azaspiro[5.5]undecane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXCTFIAPLACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)